Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate

Lipophilicity ADME Property Prediction

Medicinal chemistry teams need reliable synthetic handles for efficient SAR exploration. Methyl 5-bromo-3-phenyl-1H-indole-2-carboxylate provides a precisely functionalized indole scaffold where the 5-Br substituent enables direct Suzuki-Miyaura diversification, bypassing unreliable C-H activation of des-bromo analogs. • 5-Br cross-coupling handle for rapid library synthesis • High cLogP (4.41) & 3D character suited for FBDD hit identification • Dual ester/bromide reactivity for modular PROTAC or probe assembly Supplied at ≥95% purity with full analytical documentation. In stock for immediate dispatch.

Molecular Formula C16H12BrNO2
Molecular Weight 330.17 g/mol
CAS No. 1217862-75-3
Cat. No. B1452064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate
CAS1217862-75-3
Molecular FormulaC16H12BrNO2
Molecular Weight330.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=C3
InChIInChI=1S/C16H12BrNO2/c1-20-16(19)15-14(10-5-3-2-4-6-10)12-9-11(17)7-8-13(12)18-15/h2-9,18H,1H3
InChIKeyGKYGIFOXNSWSCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Research Intermediate Procurement Guide


Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate (CAS 1217862-75-3) is a synthetic indole derivative with the molecular formula C16H12BrNO2 and a molecular weight of 330.18 g/mol . It is a solid compound with a minimum purity specification of 95% from major suppliers . The molecule features a core indole scaffold substituted with a bromine atom at the 5-position, a phenyl ring at the 3-position, and a methyl ester at the 2-position . This specific substitution pattern is designed for use as a versatile building block in medicinal chemistry and organic synthesis, where the bromine atom serves as a functional handle for further derivatization via cross-coupling reactions.

1 5-Bromo handle enables direct Suzuki coupling
2 Methyl ester for selective hydrolysis or transesterification
3 3-Phenyl indole scaffold for fragment-based design

Risks of Generic Analog Substitution


This compound is not a stand-alone bioactive entity from the available data, but a precisely functionalized synthetic intermediate. Simply interchanging it with a close analog, such as the ethyl ester (CAS 59394-42-2) or a des-bromo variant, is not a validated substitution. The specific combination of the 5-bromo substituent, 3-phenyl group, and methyl ester dictates its reactivity in subsequent chemical steps, such as Suzuki-Miyaura couplings, and its physicochemical properties like solubility and LogP. A change in any one of these groups alters the compound's performance as a synthetic building block and can derail a validated synthetic route. The following quantitative evidence details these critical property differences that define its procurement value.

Target
Substitute Concern
Risk
Methyl 5-bromo-3-phenyl-1H-indole-2-carboxylate
Des-bromo analog
Lacks cross-coupling handle; may require alternative C-H activation
Methyl 5-bromo-3-phenyl-1H-indole-2-carboxylate
Ethyl ester analog
Steric bulk may shift hydrolysis rates; not interchangeable without validation
Methyl 5-bromo-3-phenyl-1H-indole-2-carboxylate
Positional isomers (4- or 6-bromo)
Not standard catalog items; procurement may require custom synthesis

Quantitative Differentiation Against Key Analogs


Lipophilicity Advantage vs. Des-Bromo Analog

The calculated LogP (cLogP) for Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate is 4.41, as reported by a supplier . In comparison, the des-bromo analog, Methyl 3-phenyl-1H-indole-2-carboxylate, has an estimated cLogP of 3.65 based on standard computational models. This difference of 0.76 log units indicates the target compound is significantly more lipophilic, which is a critical parameter for membrane permeability and compound distribution in cell-based assays.

Lipophilicity vs. Des-Br
Class-level
cLogP Δ +0.76
Supports higher lipophilicity scaffold selection
Calculated; no experimental LogP for comparator
Lipophilicity ADME Property Prediction Drug Design

Cross-Coupling Reactivity via Aryl Bromide Handle

The presence of a bromine atom at the 5-position is the primary point of differentiation for this building block. This allows for direct participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which is a core strategy for diversifying the indole scaffold . The unsubstituted analog, Methyl 3-phenyl-1H-indole-2-carboxylate, lacks this halogen handle and would require a separate, often lower-yielding, C-H activation or directed ortho-metalation step to achieve similar functionalization. This capability is inherent to the structure and is the principal reason for its selection.

Cross-Coupling Handle
Class-level
5-Br present vs. absent
Enables direct Pd-catalyzed coupling pathway
Binary structural differentiation
Synthetic Chemistry Cross-Coupling Suzuki Reaction Building Block

Methyl vs. Ethyl Ester Reactivity

The methyl ester group in the target compound (CAS 1217862-75-3) offers different reactivity compared to the closely related ethyl ester analog (CAS 59394-42-2). The methyl ester is generally more susceptible to nucleophilic attack and hydrolysis due to reduced steric hindrance around the carbonyl carbon . While no head-to-head kinetic data was found in the searched literature for these specific compounds, the principle is well-established for ester series. The choice between them directly impacts deprotection conditions and reaction rates in multi-step syntheses.

Ester Reactivity
Class-level
Es: Me -0.00 / Et -0.07
Lower steric hindrance supports faster hydrolysis
Based on Taft steric parameter; no pair kinetics
Ester Hydrolysis Steric Effects Reactivity Protecting Group Strategy

Commercial Availability and Purity Consistency

The target compound is a catalog item from multiple established suppliers with a guaranteed minimum purity of 95% . In contrast, other positional isomers, such as the 6-bromo or 4-bromo variants of the same scaffold, are not readily listed as stock items by major vendors. This availability from vetted suppliers ensures batch-to-batch consistency and a reliable procurement pipeline, a non-trivial advantage for long-term research projects.

Commercial Availability
Supporting evidence
Catalog: Fluorochem, AKSci (95%+)
Off-the-shelf supply supports project continuity
6-Br isomer not standard catalog; vendor search 2025
Supply Chain Purity Procurement Catalog Compound

Validated Application Scenarios


Suzuki Coupling for Indole Library Synthesis

The defining feature of this compound is the 5-bromo substituent, which acts as a robust synthetic handle for palladium-catalyzed cross-coupling reactions, as highlighted in the reactivity evidence . A procurement team supporting a medicinal chemistry program can therefore prioritize this building block to efficiently generate a library of 5-arylated, 5-alkenylated, or 5-alkynylated indole-2-carboxylate derivatives. This direct diversification strategy is far more convergent and reliable than attempting to functionalize the inert C-H bond at the 5-position of the des-bromo analog.

Lipophilic Fragment for FBDD Screening

With a molecular weight of 330.18 g/mol and demonstrating a high cLogP of 4.41 , this compound occupies a physicochemical space suitable for a fragment-based screening library. The non-planar, sp3-rich methyl ester and the rotatable 3-phenyl ring confer significant three-dimensionality. Its procurement is justified for FBDD campaigns that aim to identify hits with higher lipophilic ligand efficiency (LLE) or for targeting hydrophobic protein pockets, where the inherent properties of this fragment offer an advantage over simpler, planar aromatic fragments.

Bifunctional Probe and PROTAC Development

The combination of the bromine atom for transition metal-mediated conjugation and the methyl ester for potential bioconjugation via hydrolysis to the carboxylic acid makes this compound a versatile starting point for bifunctional probe development. A laboratory synthesizing PROTACs or fluorescent probes can exploit this dual reactivity, as established in the building block evidence. The methyl ester can be selectively hydrolyzed to attach a linker for an E3 ligase ligand, while the bromide can be used in a subsequent step to install a targeting moiety, enabling a modular and controlled assembly of complex molecules.

Agrochemical Lead Compound Synthesis

While the specific bioactivity data for this compound is not published, a patent search reveals that indole-2-carboxylic ester derivatives, particularly halogenated ones, are important intermediates in the synthesis of agricultural and horticultural bactericides [1]. The high lipophilicity (cLogP 4.41) of this compound can be an advantage for developing active ingredients that require good leaf surface penetration. Purchasing this specific intermediate allows agrochemical researchers to access a privileged scaffold for lead generation, distinct from the unsubstituted or non-halogenated indole core.

Application
Selection Property
Validation Focus
Suzuki coupling for indole diversification
5-Bromo cross-coupling handle
Reactivity with aryl/alkenyl partners
Fragment-based library design
3-Phenyl indole methyl ester scaffold
Lipophilicity and scaffold 3D-fit review
Bifunctional probe / PROTAC synthesis
Dual reactivity: Br handle and ester hydrolysis
Modular assembly and linker attachment
Agrochemical lead generation
Halogenated indole-2-carboxylate core
Leaf penetration potential and bactericidal screening
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